molecular formula C10H21N B14586670 N,N,2-Trimethylhept-1-en-3-amine CAS No. 61308-04-1

N,N,2-Trimethylhept-1-en-3-amine

Katalognummer: B14586670
CAS-Nummer: 61308-04-1
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: XHPMDNGXGHSJTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-Trimethylhept-1-en-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a heptene backbone with methyl groups attached to the nitrogen and the second carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylhept-1-en-3-amine typically involves the alkylation of hept-1-en-3-amine with methylating agents. One common method is the reaction of hept-1-en-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same alkylation reaction but with optimized parameters for temperature, pressure, and reactant concentrations to maximize efficiency and output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: this compound.

    Substitution: Various substituted amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N,2-Trimethylhept-1-en-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N,2-Trimethylhept-1-en-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and engage in ionic interactions with biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

    N,N-Dimethylhept-1-en-3-amine: Similar structure but lacks the additional methyl group on the second carbon.

    N,N,2-Trimethylhex-1-en-3-amine: Similar structure but with a shorter carbon chain.

Uniqueness: N,N,2-Trimethylhept-1-en-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar amines. The presence of the additional methyl group on the second carbon can affect its steric and electronic properties, making it distinct in its chemical behavior and applications.

Eigenschaften

CAS-Nummer

61308-04-1

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

N,N,2-trimethylhept-1-en-3-amine

InChI

InChI=1S/C10H21N/c1-6-7-8-10(9(2)3)11(4)5/h10H,2,6-8H2,1,3-5H3

InChI-Schlüssel

XHPMDNGXGHSJTI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.